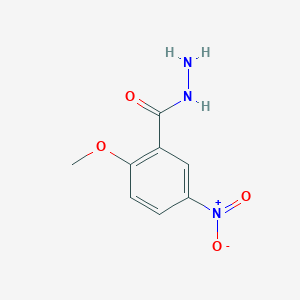
2-Methoxy-5-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-nitrobenzohydrazide is an organic compound with the molecular formula C8H9N3O4 It is a derivative of benzohydrazide, featuring a methoxy group at the second position and a nitro group at the fifth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxy-5-nitrobenzohydrazide can be synthesized through the reaction of 2-methoxy-5-nitrobenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds as follows:
2-Methoxy-5-nitrobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted by nucleophiles under suitable conditions, such as in the presence of a strong base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products
Reduction: 2-Methoxy-5-aminobenzohydrazide.
Substitution: Products depend on the nucleophile used; for example, using sodium ethoxide would yield 2-ethoxy-5-nitrobenzohydrazide.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-nitrobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential antibacterial and anticancer agents.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-nitrobenzohydrazide depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-nitrobenzoic acid: Similar structure but lacks the hydrazide group.
2-Methoxy-5-aminobenzohydrazide: Formed by the reduction of the nitro group in 2-Methoxy-5-nitrobenzohydrazide.
3-Methoxy-4-nitrobenzohydrazide: Similar structure with different substitution pattern on the benzene ring.
Uniqueness
This compound is unique due to the presence of both methoxy and nitro groups on the benzene ring, which confer specific electronic properties and reactivity
Eigenschaften
IUPAC Name |
2-methoxy-5-nitrobenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-15-7-3-2-5(11(13)14)4-6(7)8(12)10-9/h2-4H,9H2,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVPILCLKGGZSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-1-iodoimidazo[1,5-a]pyridine](/img/structure/B2366503.png)



![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2366507.png)

![(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide](/img/structure/B2366509.png)

![Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B2366515.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2366516.png)
![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2366517.png)
![2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile](/img/structure/B2366518.png)
![3-fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2366519.png)
